molecular formula C13H12N4O2 B2686912 2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine CAS No. 1904172-93-5

2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine

Cat. No.: B2686912
CAS No.: 1904172-93-5
M. Wt: 256.265
InChI Key: RZLGMWLPVGNALG-UHFFFAOYSA-N
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Description

2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine is a complex organic compound that features a pyrazine ring substituted with a 2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine typically involves multiple steps, starting with the preparation of the azetidine and pyrazine precursors. One common method involves the reaction of 3-hydroxypyridine with azetidine-1-carbonyl chloride to form the intermediate 3-(pyridin-3-yloxy)azetidine-1-carbonyl chloride. This intermediate is then reacted with pyrazine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction could produce partially or fully reduced pyrazine derivatives .

Scientific Research Applications

2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may interact with enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridin-3-yloxy)azetidine-1-carbonyl chloride
  • 2-(pyridin-2-yl)pyrazine
  • 3-(pyridin-3-yloxy)azetidine

Uniqueness

2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine is unique due to its combination of the azetidine and pyrazine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

pyrazin-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c18-13(12-7-15-4-5-16-12)17-8-11(9-17)19-10-2-1-3-14-6-10/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLGMWLPVGNALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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